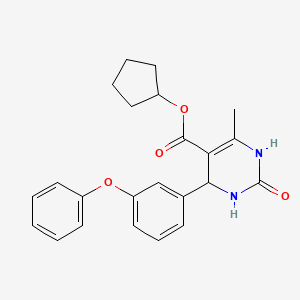![molecular formula C26H18N4O B5160427 2-(2-methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5160427.png)
2-(2-methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of furo-triazolo-pyrimidines and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Furthermore, this compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce DNA damage and inhibit the activity of topoisomerase II, which is involved in DNA replication. Furthermore, this compound has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and carbonic anhydrase.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine in lab experiments is its potent anti-cancer activity. This compound has shown activity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 2-(2-methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine. One of the most promising directions is in the development of this compound as a potential anti-cancer drug. Further research is needed to understand the mechanism of action of this compound and to optimize its structure for improved potency and solubility. Additionally, this compound has shown potential in the treatment of Alzheimer's disease and Parkinson's disease, making it a promising candidate for further research in these areas.
Synthesis Methods
The synthesis of 2-(2-methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has been reported by various researchers. One of the most common methods involves the reaction of 2-aminobenzonitrile with 2-bromo-4'-methylacetophenone in the presence of potassium carbonate and copper(I) iodide. The resulting intermediate is then reacted with diphenylacetylene and 1,3-dibromo-5,5-dimethylhydantoin to obtain the final product.
Scientific Research Applications
2-(2-methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has shown potential therapeutic applications in various fields of research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has also shown potential in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-(2-methylphenyl)-11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O/c1-17-10-8-9-15-20(17)24-28-25-22-21(18-11-4-2-5-12-18)23(19-13-6-3-7-14-19)31-26(22)27-16-30(25)29-24/h2-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQCROOMPMOVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=NC4=C(C3=N2)C(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)-8,9-diphenylfuro[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(dimethylamino)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B5160346.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5160362.png)
![N-ethyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5160363.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5160372.png)
![diethyl 5-{[(2-furoylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5160380.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-biphenylcarboxamide](/img/structure/B5160387.png)
![ethyl 5-(acetyloxy)-1-[2,3-bis(acetyloxy)propyl]-2-methyl-1H-indole-3-carboxylate](/img/structure/B5160391.png)
![N~2~-(2-chlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5160396.png)
![4-methoxybenzyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5160403.png)
![4-fluoro-N-(4-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B5160412.png)
![N-{2-[(diphenylmethyl)amino]-1-phenylethyl}benzenesulfonamide](/img/structure/B5160413.png)
![1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloro-2,6-dimethylbenzene)](/img/structure/B5160430.png)

![methyl 5-(2-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5160456.png)